2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
Description
2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a methylaminoethyl chain, and a propargyl (prop-2-yn-1-yl) substituent.
Properties
Molecular Formula |
C14H17ClN2O |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethyl-methylamino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C14H17ClN2O/c1-4-9-16-14(18)10-17(3)11(2)12-5-7-13(15)8-6-12/h1,5-8,11H,9-10H2,2-3H3,(H,16,18) |
InChI Key |
KHIWRASSUNQCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)CC(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenyl ethyl ketone with methylamine to form the intermediate 1-(4-chlorophenyl)ethyl(methyl)amine. This intermediate is then reacted with propargyl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated ClogP values using fragment-based methods.
Structural Nuances and Pharmacological Implications
- 4-Chlorophenyl vs. Dichlorophenyl: The target compound’s mono-chloro substitution (vs.
- Propargyl vs. Cyanamide : The propargyl group’s linear alkyne (target) contrasts with the planar cyanamide in , offering distinct electronic profiles. Propargyl may participate in click chemistry or act as a metabolic stabilizer, whereas cyanamide could chelate metals or undergo hydrolysis.
- Methylaminoethyl vs. Thioether: The tertiary amine in the target compound (pKa ~9.5) may enhance blood-brain barrier penetration compared to thioether-containing analogs (e.g., ), which prioritize thiol-mediated redox interactions.
Biological Activity
The compound 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity, structure-activity relationships (SAR), and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group, an ethyl group, and a prop-2-ynyl acetamide moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, studies have focused on its role in modulating the activity of enzymes related to lipid metabolism and neurotransmitter release.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key modifications and their effects on activity:
Case Studies
- Inhibition of NAPE-PLD : A study demonstrated that modifications to the compound significantly increased its inhibitory potency against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. The most potent derivative showed nanomolar activity, indicating substantial therapeutic potential for metabolic disorders .
- Neurotransmitter Release Modulation : Another investigation highlighted that this compound could modulate neurotransmitter release in neuronal cell lines, suggesting its potential use in treating neurological disorders. The mechanism involves interaction with specific receptors that regulate synaptic transmission .
Research Findings
Recent findings have illustrated the following aspects of the compound's biological activity:
- Potency : The compound was found to exhibit significant inhibitory effects on target enzymes, with IC50 values in the low micromolar range.
- Selectivity : It demonstrated selectivity towards specific enzyme families, minimizing off-target effects which are critical for drug development.
- Pharmacokinetics : Initial pharmacokinetic studies indicated favorable absorption and distribution characteristics, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
